molecular formula C11H10BrF2N3O2 B13211672 2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine

2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine

Cat. No.: B13211672
M. Wt: 334.12 g/mol
InChI Key: CMZSNYQESAKNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromodifluoromethyl group and a nitro group attached to the indole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials such as 2-methoxy-4-nitroaniline.

    Bromodifluoromethylation: The introduction of the bromodifluoromethyl group is achieved through a bromodifluoromethylation reaction. This step often involves the use of bromodifluoromethylating agents under specific conditions to ensure selective substitution at the desired position on the indole ring.

    Nitro Group Introduction: The nitro group is introduced via nitration reactions, typically using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group, potentially altering the compound’s properties.

    Substitution: The bromodifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution.

Major Products

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromodifluoromethyl and nitro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine
  • 2-[2-(Bromodifluoromethyl)-5-chloro-1H-indol-3-yl]ethan-1-amine
  • 2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine

Uniqueness

2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine is unique due to the presence of both the bromodifluoromethyl and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H10BrF2N3O2

Molecular Weight

334.12 g/mol

IUPAC Name

2-[2-[bromo(difluoro)methyl]-5-nitro-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C11H10BrF2N3O2/c12-11(13,14)10-7(3-4-15)8-5-6(17(18)19)1-2-9(8)16-10/h1-2,5,16H,3-4,15H2

InChI Key

CMZSNYQESAKNKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)C(F)(F)Br)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.